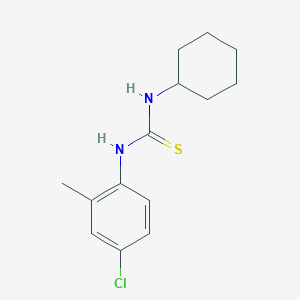
1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group attached to a cyclohexyl ring and a 4-chloro-2-methylphenyl group. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea typically involves the reaction of 4-chloro-2-methylaniline with cyclohexyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:
4-Chloro-2-methylaniline+Cyclohexyl isothiocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thioureas.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its potential therapeutic applications, where it can modulate biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-cyclohexylthiourea
- 1-(4-Methylphenyl)-3-cyclohexylthiourea
- 1-(4-Bromophenyl)-3-cyclohexylthiourea
Uniqueness
1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its binding affinity and specificity towards certain enzymes, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2S/c1-10-9-11(15)7-8-13(10)17-14(18)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHIMQIZBJDLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
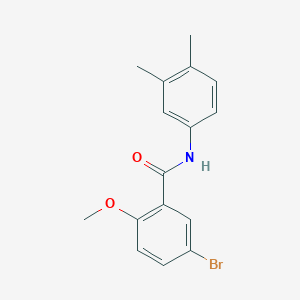
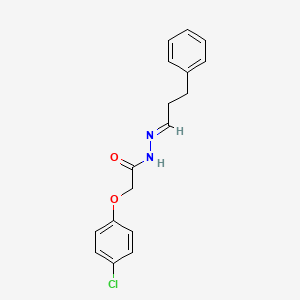
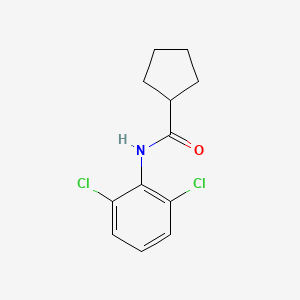
![[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methanol](/img/structure/B5762362.png)
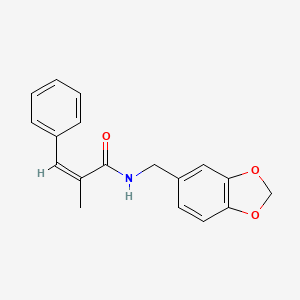
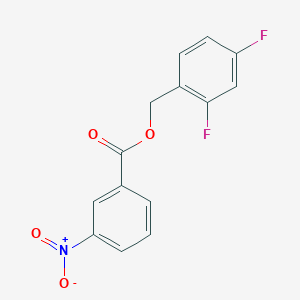
![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate](/img/structure/B5762384.png)
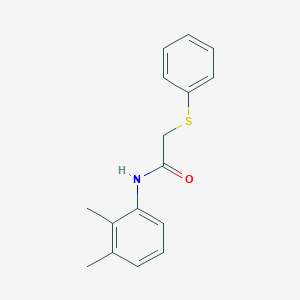

![2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5762412.png)
![[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,4-diethoxybenzoate](/img/structure/B5762415.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![3-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5762448.png)
